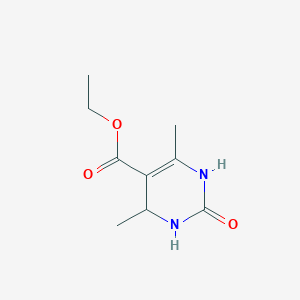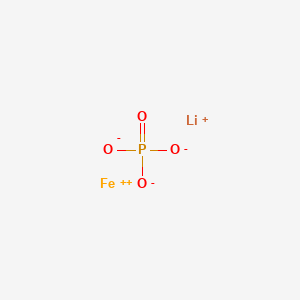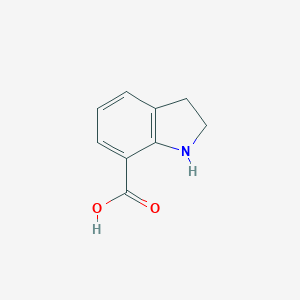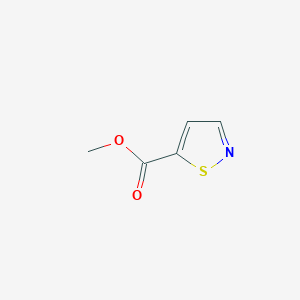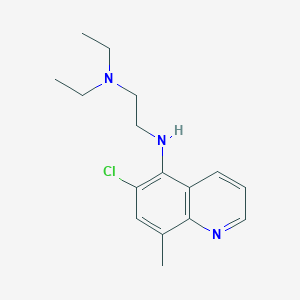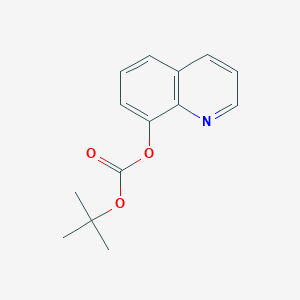
tert-Butyl 8-quinolyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 8-quinolyl carbonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of quinoline, a heterocyclic organic compound that has been widely studied for its pharmacological properties. Tert-Butyl 8-quinolyl carbonate is synthesized through a specific method and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of tert-Butyl 8-quinolyl carbonate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, tert-Butyl 8-quinolyl carbonate may prevent the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyl 8-quinolyl carbonate has been found to have unique biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to increase the production of reactive oxygen species, which may contribute to its antioxidant properties. Tert-Butyl 8-quinolyl carbonate has also been found to inhibit the expression of certain genes that are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 8-quinolyl carbonate has several advantages and limitations for lab experiments. One advantage is its broad-spectrum antimicrobial activity, which makes it useful for testing against a variety of bacteria. Additionally, its ability to inhibit the growth of cancer cells in vitro makes it a promising candidate for further anticancer research. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on tert-Butyl 8-quinolyl carbonate. One direction is to further investigate its potential as an antimicrobial agent. Another direction is to explore its potential as an anticancer agent, particularly in vivo. Additionally, more research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, research is needed to explore its potential as an antioxidant and to investigate its effects on oxidative stress-related diseases.
Métodos De Síntesis
Tert-Butyl 8-quinolyl carbonate is synthesized through a reaction between 8-hydroxyquinoline and tert-butyl chloroformate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain a pure form of tert-Butyl 8-quinolyl carbonate.
Aplicaciones Científicas De Investigación
Tert-Butyl 8-quinolyl carbonate has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anticancer, and antioxidant properties. In one study, tert-Butyl 8-quinolyl carbonate was found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In another study, it was found to inhibit the growth of cancer cells in vitro. Additionally, tert-Butyl 8-quinolyl carbonate has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
18595-55-6 |
|---|---|
Nombre del producto |
tert-Butyl 8-quinolyl carbonate |
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
tert-butyl quinolin-8-yl carbonate |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(16)17-11-8-4-6-10-7-5-9-15-12(10)11/h4-9H,1-3H3 |
Clave InChI |
PAAWXPHOQOQYNE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)OC1=CC=CC2=C1N=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)OC1=CC=CC2=C1N=CC=C2 |
Otros números CAS |
18595-55-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



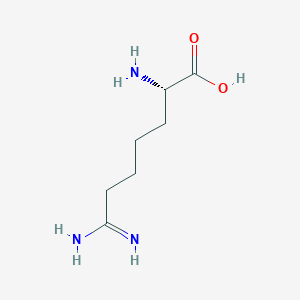
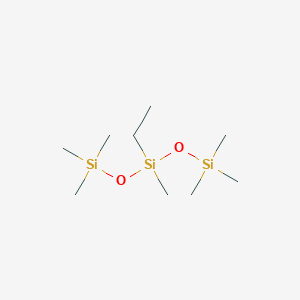
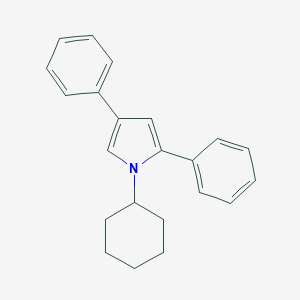
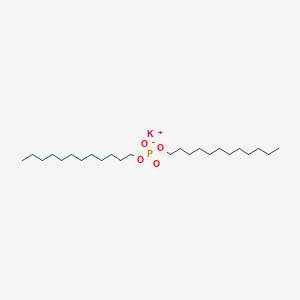
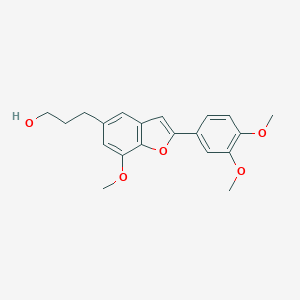
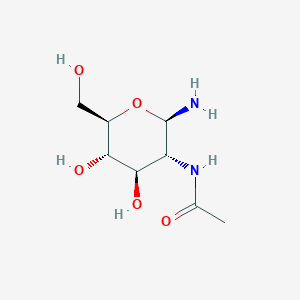
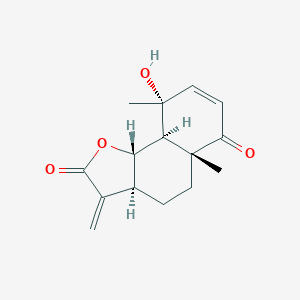
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)

